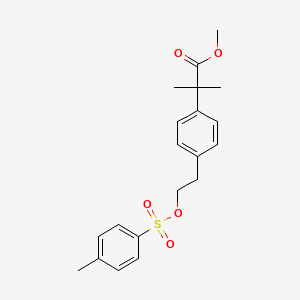
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate typically involves the reaction of 4-(2-Hydroxyethyl)-alpha,alpha-diMethylphenyl-acetic acid Methyl ester with Tosyl chloride . The reaction conditions usually require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar but often scaled up and optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate undergoes several types of chemical reactions:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions . The tosyloxy group is a good leaving group, making the compound reactive in nucleophilic substitution reactions . The ester group can also participate in hydrolysis and reduction reactions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate can be compared with similar compounds such as:
Methyl 2-methyl-2-(4-(2-hydroxyethyl)phenyl)propanoate: This compound lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-methyl-2-(4-(2-chloroethyl)phenyl)propanoate: The chloro group is a less effective leaving group compared to the tosyloxy group, resulting in different reactivity patterns.
Eigenschaften
Molekularformel |
C20H24O5S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
methyl 2-methyl-2-[4-[2-(4-methylphenyl)sulfonyloxyethyl]phenyl]propanoate |
InChI |
InChI=1S/C20H24O5S/c1-15-5-11-18(12-6-15)26(22,23)25-14-13-16-7-9-17(10-8-16)20(2,3)19(21)24-4/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
ILCKTEFFKTZBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














